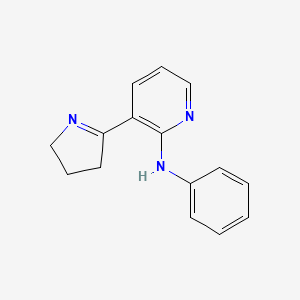

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine

Beschreibung

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety and an N-phenylamine group. This compound belongs to a broader class of pyrrolidine- and pyridine-containing derivatives, which are of interest in medicinal chemistry and materials science due to their structural versatility .

Eigenschaften

Molekularformel |

C15H15N3 |

|---|---|

Molekulargewicht |

237.30 g/mol |

IUPAC-Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2,(H,17,18) |

InChI-Schlüssel |

XFLAJJNMKRQDEK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=NC1)C2=C(N=CC=C2)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amin beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Pyrrolderivaten unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Kondensation von 3-Brom-4-chlorpyridin mit einem Pyrrolderivat in Gegenwart einer Base wie Natriumamid in flüssigem Ammoniak . Diese Reaktion bildet die gewünschte Verbindung durch eine Reihe von Zwischenschritten, einschließlich der Bildung eines Pyridin-Zwischenprodukts.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem kann die Reinigung der Verbindung Techniken wie Umkristallisation und Chromatographie umfassen, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eines der Wasserstoffatome durch eine andere funktionelle Gruppe ersetzt wird. Dies kann mit Reagenzien wie Halogenen oder Alkylierungsmitteln erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogene (z. B. Chlor oder Brom) in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Pyridin- und Pyrroloxid.

Reduktion: Bildung reduzierter Derivate mit zusätzlichen Wasserstoffatomen.

Substitution: Bildung halogenierter oder alkylierter Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Zum Beispiel kann sie die Aktivität von Enzymen hemmen, die an der Synthese von Nukleinsäuren beteiligt sind, was zu ihren potenziellen krebshemmenden Wirkungen führt. Außerdem kann seine Wechselwirkung mit Neurotransmitterrezeptoren zu seinen analgetischen und sedativen Eigenschaften beitragen.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors may contribute to its analgesic and sedative properties .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

- Electronic Effects : The dihydro-pyrrole in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated analogs like 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole. This may modulate redox properties and intermolecular interactions .

- Substituent Impact : The N-phenyl group in the target compound contrasts with the N,N,4-trimethyl groups in its analog , suggesting differences in steric bulk and electron-donating capacity. Methyl substituents may enhance metabolic stability but reduce solubility.

Reactivity Comparison :

- The dihydro-pyrrol moiety in the target compound is less reactive toward electrophilic substitution compared to fully unsaturated pyrroles (e.g., 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole) due to reduced aromaticity .

- The N-phenylamine group may participate in hydrogen bonding or serve as a directing group in metal-catalyzed cross-coupling reactions, akin to functionalities in ’s imidazo[4,5-b]pyridine derivatives .

Pharmacokinetic Considerations :

- The absence of strongly polar groups (e.g., sulfonamide or carboxylic acid) in the target compound may result in lower aqueous solubility compared to analogs like (E)-3-(2-amino-5-(naphthalen-2-yl)pyridin-3-yl)acrylic acid .

- Lipophilic substituents (e.g., methyl or phenyl groups) could enhance blood-brain barrier penetration, as seen in N,N,4-trimethylpyridin-2-amine derivatives .

Biologische Aktivität

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine, with the CAS number 1352501-23-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₅H₁₅N₃, with a molecular weight of 237.30 g/mol. The compound's structure features a pyridine ring linked to a phenyl group and a dihydropyrrole moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1352501-23-5 |

| Molecular Formula | C₁₅H₁₅N₃ |

| Molecular Weight | 237.30 g/mol |

Neuroprotective Effects

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant neuroprotective effects. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the management of neurodegenerative diseases such as Alzheimer's. In particular, one study reported that a related compound demonstrated an IC50 of 0.28 µM against AChE, indicating potent inhibitory activity .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research suggests that derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds structurally related to this compound exhibited IC50 values around 1.0 µM against various cancer cell lines . This activity is attributed to their ability to bind at critical sites on the β-tubulin subunit.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The inhibition of AChE and MAOs suggests potential applications in treating neurodegenerative disorders .

- Disruption of Microtubule Dynamics : The ability to inhibit tubulin polymerization may lead to effective cancer therapies by inducing apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

- Neuroprotective Studies : A derivative was tested for its ability to cross the blood-brain barrier (BBB) and showed no toxicity at concentrations below 12.5 µM in neuronal cell lines .

- Antitumor Efficacy : A study demonstrated that a related compound could disrupt microtubule organization and induce apoptosis in A549 lung cancer cells by downregulating anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.